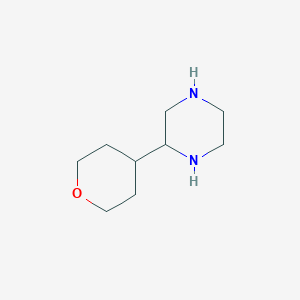

2-(tetrahydro-2H-pyran-4-yl)piperazine

Übersicht

Beschreibung

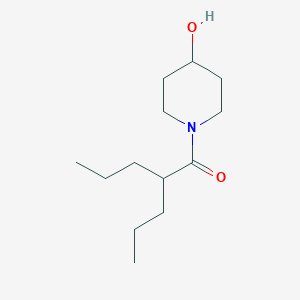

“2-(tetrahydro-2H-pyran-4-yl)piperazine” is a chemical compound with the molecular formula C9H18N2O . It contains a total of 34 bonds, including 14 non-H bonds, 2 rotatable bonds, 2 six-membered rings, 2 secondary amines (aliphatic), and 1 ether (aliphatic) .

Molecular Structure Analysis

The molecular structure of “this compound” includes two six-membered rings, two secondary amines (aliphatic), and one ether (aliphatic) . More detailed structural information may be available in specialized chemical databases or literature.

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmaceutical Applications

Piperazine compounds are pivotal in the synthesis of diverse pharmaceuticals. Yousefi et al. (2018) highlighted piperazine's role as a catalyst in synthesizing a wide range of 2-amino-3-cyano-4H-pyrans and bis-pyrans compounds, notable for their pharmaceutical relevance. This process offers advantages like simplicity, high yields, and the recyclability of the catalyst, underlining piperazine's value in pharmaceutical synthesis (Yousefi, Goli-Jolodar, & Shirini, 2018).

Chemical Modification and Derivative Formation

Clark and Elbaum (2007) discussed the creation of orthogonally protected piperazines, paving the way for synthesizing various 2-substituted piperazines. This method's significance lies in its ability to provide a versatile scaffold for further chemical modifications, crucial for developing compounds with potential pharmaceutical applications (Clark & Elbaum, 2007).

Anticonvulsant and Antimicrobial Activities

Aytemir et al. (2004) synthesized and evaluated 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives for their anticonvulsant and antimicrobial properties. The study reveals the potential of these piperazine derivatives in therapeutic applications, highlighting the compound's versatility in addressing various health conditions (Aytemir, Çalış, & Özalp, 2004).

Catalyst in Organic Synthesis

Amirnejad et al. (2013) demonstrated the use of anhydrous piperazine as an effective catalyst in synthesizing 2-amino-4H-pyrans and tetrahydro-4H-chromenes. The research underlines piperazine's role as a versatile catalyst, offering a solvent-free, environmentally friendly, and efficient method for synthesizing these compounds (Amirnejad, Naimi-Jamal, Tourani, & Ghafuri, 2013).

Wirkmechanismus

Target of Action

Similar compounds have been reported to interact with the κ-opioid receptor (kor) . The KOR is a type of opioid receptor that binds endogenous opioids and opioid drugs. It plays a significant role in pain perception, mood, and consciousness .

Mode of Action

If it indeed interacts with the kor, it may function as an antagonist, blocking the receptor and preventing its activation . This could result in changes in pain perception and mood.

Biochemical Pathways

If it acts on the kor, it could influence the downstream effects of this receptor, such as the release of neurotransmitters like dopamine and serotonin .

Pharmacokinetics

It has been suggested that similar compounds have good in vitro adme and in vivo pharmacokinetic characteristics . These properties can impact the bioavailability of the compound, influencing how much of the drug reaches its target and how long it remains active in the body.

Result of Action

If it acts as a kor antagonist, it could potentially reduce pain perception and alter mood .

Eigenschaften

IUPAC Name |

2-(oxan-4-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-5-12-6-2-8(1)9-7-10-3-4-11-9/h8-11H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWMDTITGPMAFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2CNCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-Cyclopropylethyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B1475492.png)

![2-Cyclopropyl-6-methylimidazo[1,2-a]pyridine](/img/structure/B1475500.png)

![1-{[(4-Methylcyclohexyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475502.png)

amine](/img/structure/B1475503.png)

![1-[3-(Hydroxymethyl)piperidin-1-yl]-2-propylpentan-1-one](/img/structure/B1475511.png)

![1-({[(2-Methoxyphenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475512.png)

amine](/img/structure/B1475515.png)